1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone
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Overview
Description
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone is a chemical compound characterized by its unique structure, which includes a 1,2,3-triazole ring fused to a pyrrolidine ring and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone typically involves the following steps:
Formation of the 1,2,3-triazole ring:
Introduction of the pyrrolidine ring: The triazole intermediate is then reacted with a suitable amine, such as pyrrolidine, under conditions that promote ring closure.
Attachment of the fluorophenyl group:
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorophenyl group, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed on the triazole ring or the pyrrolidine ring to produce reduced analogs.
Substitution: Substitution reactions can occur at different positions on the triazole and pyrrolidine rings, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.
Major Products Formed:
Oxidized Derivatives: These may include hydroxylated or carboxylated forms of the compound.
Reduced Derivatives: Reduced forms may exhibit different biological activities and physical properties.
Substituted Derivatives: Substitution at different positions can lead to compounds with altered pharmacological properties.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new triazole-based ligands and catalysts.
Biology: It serves as a probe in biological studies to investigate the interaction of triazole derivatives with various biomolecules.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent or in the treatment of certain cancers.
Industry: It is utilized in the development of new materials and chemical processes, such as in the creation of advanced polymers and coatings.
Mechanism of Action
The mechanism by which 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The fluorophenyl group may enhance the compound's binding affinity and selectivity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
1-(3-(1H-1,2,4-triazol-1-yl)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone: This compound differs by having a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(3-fluorophenyl)ethanone: This compound has a 3-fluorophenyl group instead of a 4-fluorophenyl group.
Uniqueness: 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone is unique due to its specific combination of the triazole ring, pyrrolidine ring, and fluorophenyl group. This combination provides distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O/c15-12-3-1-11(2-4-12)9-14(20)18-7-5-13(10-18)19-8-6-16-17-19/h1-4,6,8,13H,5,7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERBTNVKTFVBON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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